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Byssochlamic acid

Cat. No.: B1196817
CAS No.: 743-51-1
M. Wt: 332.3 g/mol
InChI Key: NRDWUPPIGBHWAS-ZJUUUORDSA-N
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Description

Historical Context of Discovery and Early Investigations

The initial isolation of byssochlamic acid was reported by Raistrick and his colleagues from the ascomycete fungus Byssochlamys fulva, a common food contaminant. nih.govacs.org This discovery occurred shortly after the first members of its chemical class, glaucanic and glauconic acids, were identified from Penicillium glaucum in 1931. nih.govrsc.org The full structural elucidation of these compounds, including this compound, was a significant undertaking that was not fully realized until the 1960s through a combination of chemical degradation studies and X-ray crystallography. acs.orgnih.gov The absolute configuration of this compound was later established through degradative experiments that broke down the nine-membered ring into products of known stereochemistry, and this was subsequently confirmed by enantiospecific synthesis. nih.govacs.org

Academic Significance as a Maleidride Natural Product

This compound is a prominent member of the maleidride family of natural products. nih.govresearchgate.net This classification is defined by the presence of at least one maleic anhydride (B1165640) group fused to a central carbocyclic core. nih.gov The maleidrides are further categorized based on the size of this central ring, with this compound belonging to the nonadride subclass, which features a nine-carbon ring. rsc.orgnih.gov Other subclasses include the octadrides (eight-carbon ring) and the heptadrides (seven-carbon ring). nih.govnih.gov The unique structures and potent biological activities of many maleidrides have made them attractive targets for pharmaceutical and agrochemical research. nih.govresearchgate.net

Classification within Fungal Secondary Metabolites

This compound is classified as a fungal secondary metabolite, a diverse group of organic compounds produced by fungi that are not essential for their primary growth and development but often play roles in ecological interactions. nih.govuwa.edu.au Specifically, it is a polyketide-based natural product. nih.gov Fungi are prolific producers of secondary metabolites, which include a wide array of mycotoxins, pigments, and compounds with antimicrobial and immunosuppressive properties. nih.govresearchgate.net this compound is produced by several species of filamentous fungi, including Byssochlamys fulva, Byssochlamys nivea, and Paecilomyces variotii. nih.govnih.govnih.gov

Overview of Research Trajectories

Research on this compound has evolved significantly since its discovery. The initial phase of research in the mid-20th century was heavily focused on isolation and structural elucidation. acs.orgnih.gov Following the determination of its complex structure, scientific inquiry shifted towards understanding its biosynthesis. nih.govrsc.org Researchers hypothesized that the nonadrides were formed through the dimerization of C9-monomers. nih.gov More recent research has delved into the genetic and enzymatic machinery responsible for constructing the maleidride scaffold, leading to a deeper understanding of these intricate biosynthetic pathways. researchgate.net The total synthesis of this compound has also been a significant area of research, providing confirmation of its structure and enabling the synthesis of its non-natural enantiomer. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O6 B1196817 Byssochlamic acid CAS No. 743-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,10R)-10-ethyl-2-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-3-5-10-8-12-11(15(19)23-16(12)20)6-9(4-2)7-13-14(10)18(22)24-17(13)21/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDWUPPIGBHWAS-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CC2=C(C[C@H](CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225315
Record name Byssochlamic acid
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Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743-51-1
Record name (4S,10R)-10-Ethyl-5,9,10,11-tetrahydro-4-propyl-1H-cyclonona[1,2-c:5,6-c′]difuran-1,3,6,8(4H)-tetrone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Byssochlamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Byssochlamic acid
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Record name BYSSOCHLAMIC ACID
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Natural Occurrence and Producer Organisms

Fungal Bioproduction

The production of byssochlamic acid is predominantly associated with specific fungal species, particularly those known for their heat resistance and ability to cause spoilage in food products.

Byssochlamys fulva

Byssochlamys fulva (anamorph: Paecilomyces fulvus) is a well-established producer of (+)-byssochlamic acid. mycocentral.eunih.govnih.govuni-freiburg.denih.govnih.govnih.gov Research indicates that this fungus can also produce a novel dihydroanalogue of this compound and other related secondary metabolites. uni-freiburg.denih.gov The biosynthesis of this compound in B. fulva is hypothesized to occur via the dimerization of a maleic acid monomer. uni-freiburg.denih.govinnexscientific.comnih.gov

Laboratory studies on the bioproduction of this compound by B. fulva strain IMI 40021 have detailed specific fermentation conditions. The fungus is typically grown in static cultures using Czapek-Dox liquid medium with glucose as the sole carbon source. nih.govnih.gov this compound becomes detectable after approximately 7 days of static fermentation, with substantial quantities (exceeding 50 mg L⁻¹) isolable after 4 weeks. nih.gov

Table 1: Fermentation Yield Progression of this compound by Byssochlamys fulva nih.gov

Fermentation DurationYield (mg/L)Purity (%)
7 daysTraceN/A
14 days12085
21 days29092
28 days45095

Byssochlamys nivea

Byssochlamys nivea (anamorph: Paecilomyces niveus) is another significant producer of this compound. uni.lunih.govnih.govnih.govnih.govuni.lumims.comwikipedia.org This species is also known for co-producing other mycotoxins, including patulin (B190374) and mycophenolic acid, along with their precursors such as 5-methylorsellinic acid and 5,7-dihydroxy-4-methylphthalide. uni.lunih.govnih.govnih.govnih.govuni.lumims.com

Studies on B. nivea have investigated the kinetics of this compound biosynthesis. In liquid culture, this compound can be first detected around day 11, with maximum production often observed after 60 days of culture, coinciding with the mold's autolysis phase. nih.govuni.lu Optimal production levels vary with the culture medium; for instance, maximal this compound concentrations (390 ppm) were obtained on wet corn grains, while lower amounts (15.2 ppm) were found on soya meal. uni.lu

Related Paecilomyces Species

The genus Byssochlamys is closely related to Paecilomyces, with Paecilomyces species often representing the anamorphic (asexual) forms of Byssochlamys. uni.lunih.govamericanelements.comwikipedia.org Paecilomyces variotii, which is the anamorph of Byssochlamys spectabilis, has been reported to produce this compound. nih.govamericanelements.com Furthermore, Byssochlamys lagunculariae is also known to produce this compound, alongside mycophenolic acid, demonstrating a chemical resemblance to B. nivea. uni.lunih.govmims.com

Other Fungal Genera Implicated in Related Metabolite Production

This compound belongs to a broader class of fungal secondary metabolites known as maleidrides, which are characterized by maleic anhydride (B1165640) moieties fused to carbocyclic rings. uni-freiburg.denih.govinnexscientific.comnih.gov134.76.19 Other fungal genera are known to produce structurally related compounds. For example, Penicillium glaucum is notable for producing glaucanic acid and glauconic acid, which are also classified as nonadrides. mycocentral.eunih.govuni-freiburg.denih.gov Additionally, Penicillium rubrum produces rubratoxin B, another mycotoxin with structural similarities. mycocentral.eu Beyond these, other fungal genera like Aspergillus and various Penicillium species are implicated in the production of mycotoxins such as patulin and mycophenolic acid, which are often co-produced with this compound by Byssochlamys species. nih.govnih.govontosight.ai

Ecological Niche and Environmental Contexts of Producing Fungi

Fungi that produce this compound, particularly species of Byssochlamys, are primarily recognized as heat-resistant spoilage fungi. nih.govwikipedia.orgnih.govfishersci.seguidetopharmacology.orgmetabolomicsworkbench.org Their natural habitat is predominantly soils, making fruits and other agricultural products that come into contact with soil or dust susceptible to contamination. nih.govfishersci.semetabolomicsworkbench.org

These fungi are of particular concern in the food industry due to their ability to survive heat treatments commonly used in pasteurized and canned acidic foods, such as fruit juices and canned fruits. nih.govwikipedia.orgnih.govfishersci.semetabolomicsworkbench.org This heat resistance is attributed to the formation of durable ascospores. wikipedia.orgnih.govfishersci.semetabolomicsworkbench.org Beyond heat tolerance, Byssochlamys species exhibit other physiological characteristics that facilitate their proliferation in processed foods, including the ability to grow under very low oxygen tensions and to produce pectinolytic enzymes. nih.govfishersci.se The release of these enzymes can lead to the softening and eventual disintegration of fruit products. fishersci.se Environmental factors such as pH, water activity, the presence of preservatives, and sugar content can influence the heat resistance of their ascospores. fishersci.se For instance, ascospores are more sensitive to heat at low pH and in the presence of preservatives like SO₂, while high sugar concentrations offer a protective effect against heat. fishersci.se Optimal conditions for ascospore production in the laboratory, such as 30°C for B. fulva, are crucial for their study. nih.gov

Strain-Specific Metabolic Profiling and Variation in this compound Production

The metabolic output, including this compound production, can vary significantly among different strains within the same fungal species. For Byssochlamys nivea, studies have shown that while all tested strains produced mycophenolic acid and its precursors, the levels of this compound and other metabolites can differ depending on the specific strain and culture conditions. nih.govnih.govuni.lumims.com For example, the kinetics of this compound production in B. nivea demonstrate that the metabolite is first detected on day 11 of culture, with maximum accumulation occurring much later, around day 60, during the mold's autolysis phase. nih.govuni.lu

Similarly, in Byssochlamys fulva, most strains are capable of producing this compound. However, metabolic profiling has revealed that B. fulva isolates can be categorized into distinct chemical groups based on the production of other extrolites, such as meriditin or various alkaloids. uni.lumims.com This strain-specific variation underscores the complexity of fungal secondary metabolism and its responsiveness to genetic and environmental factors.

Biosynthesis of Byssochlamic Acid

Key Enzymatic Steps and Intermediates

Hydrolase Activity (e.g., BfL1) in Precursor Release

The initial stages of byssochlamic acid biosynthesis involve a highly reducing polyketide synthase (hrPKS), such as BfPKS1, which synthesizes an acyl chain. Unlike some other PKS systems, hrPKSs involved in maleidride biosynthesis often lack an integrated release mechanism for their products. Instead, a dedicated trans-acting hydrolase, BfL1 (from Byssochlamys fulva), plays a crucial role in releasing the polyketide product, specifically a hex-2-enoyl product, as a carboxylic acid from the PKS-bound acyl carrier protein (ACP) rsc.org.

In vitro studies have demonstrated that BfL1 can rapidly hydrolyze acyl-ACP species, consistent with its role in precursor release. However, BfL1 has also been observed to rapidly hydrolyze other thiolesters, indicating a relaxed substrate specificity. The precise mechanism by which in vivo selectivity is controlled remains an area of ongoing research rsc.orgbiorxiv.orgresearchgate.net. Despite some contradictory results from different maleidride pathways, strong evidence suggests that the hydrolase is essential for efficient this compound biosynthesis biorxiv.orgnih.gov.

Enigmatic Ring Formation Catalyzed by Isomerase-like Enzymes (PEBP and KI)

The formation of the characteristic nine-membered ring of this compound, along with other maleidrides like heptadrides (seven-membered rings), is catalyzed by a fascinating set of enzymes with homology to ketosteroid isomerases (KI-like proteins) and phosphatidylethanolamine-binding proteins (PEBP-like proteins) nih.govuni-hannover.dersc.org. Specifically, in the this compound pathway, the KI-like enzymes BfL6 and BfL10 are responsible for catalyzing the dimerization of the maleidride monomer biorxiv.orgnih.gov.

While KI-like enzymes are directly involved in the cyclization process, PEBP proteins, such as BfL5 and BfL9, appear to play an ancillary role. Heterologous expression experiments have shown that co-expression of the core genes with KI-like genes is sufficient to produce this compound, albeit at lower titers nih.gov. The addition of PEBP genes significantly increases the yield of dimerized products, including this compound and agnestadride A, by over 20-fold, reaching up to 44 mg/L nih.govnih.gov. However, in vitro assays suggest that PEBP proteins lack catalytic activity on their own or in combination with KI enzymes, implying non-enzymatic roles such as substrate stabilization or regulatory functions rsc.org. The exact chemical steps involved in this dimerization process, particularly whether the decarboxylation of the initial maleic anhydride (B1165640) precursor is coupled to the dimerization, still require further elucidation rsc.org.

Carboxymethyl Maleic Anhydride Precursors and Their Transformations

The biosynthesis of this compound involves specific carboxymethyl maleic anhydride precursors. The pathway begins with the assembly of an unsaturated precursor by an iterative highly reducing polyketide synthase (hrPKS) researchgate.netresearchgate.net. This precursor then undergoes condensation with oxaloacetate, catalyzed by citrate (B86180) synthase-like enzymes (e.g., BfL2) rsc.orgbiorxiv.orgresearchgate.net. This condensation is followed by a dehydration step, catalyzed by 2-methylcitrate dehydratases (e.g., BfL3), to generate the maleidride monomer rsc.orgbiorxiv.orgresearchgate.net.

A key putative maleic anhydride precursor, such as butenyl carboxymethyl maleic anhydride, has been isolated as a fermentation product from Byssochlamys fulva and its structure confirmed by synthesis nih.govresearchgate.netrsc.orgnih.gov. This precursor can undergo facile decarboxylation to form a maleic anhydride derivative researchgate.netnih.gov. In vitro studies have confirmed that citrate synthase-like enzymes in maleidride biosynthesis require a CoA thiolester substrate, analogous to primary metabolism citrate synthases, which catalyze both the condensation with oxaloacetate and the hydrolytic release of CoA rsc.orgbiorxiv.orgresearchgate.net. The alkylcitrate synthase (ACS) from the this compound BGC produces exclusively 3,4-anti products, with evidence suggesting the 3S,4R stereoisomer biorxiv.org.

Biosynthetic Gene Cluster (BGC) Analysis

Identification and Characterization of the this compound BGC

The genes required for the biosynthesis, regulation, and transport of natural products in fungi are typically co-located within a single biosynthetic gene cluster (BGC) biorxiv.orgnih.gov. The this compound BGC has been identified and characterized, notably in Byssochlamys fulva nih.govsecondarymetabolites.org. This BGC contains a 'core' set of genes essential for maleidride biosynthesis, which have been experimentally verified through heterologous expression to produce maleidrides in high yields biorxiv.orgnih.gov.

The core genes identified in the this compound BGC include:

A polyketide synthase (PKS), specifically an hrPKS (e.g., bfpks1) biorxiv.orgnih.govnih.govresearchgate.net.

An AlnB-like hydrolase (e.g., bfL1) biorxiv.orgnih.govnih.gov.

An alkylcitrate synthase (ACS) (e.g., bfL2) biorxiv.orgnih.govnih.gov.

An alkylcitrate dehydratase (ACDH) (e.g., bfL3) biorxiv.orgnih.govnih.gov.

A maleidride dimerizing cyclase (MDC) nih.gov.

A PEBP-like protein (e.g., bfL5, bfL9) biorxiv.orgnih.govnih.gov.

Ketosteroid isomerase (KI)-like proteins (e.g., bfL6, bfL10) biorxiv.orgnih.govnih.gov.

Transcriptomic analysis of B. fulva under this compound producing and non-producing conditions confirmed that this putative BGC is highly differentially expressed nih.gov.

Comparative Genomics of Maleidride BGCs

Comparative genomic analyses of maleidride BGCs have provided significant insights into the conserved features and variations across different maleidride-producing fungi. Six BGCs have been definitively linked to the biosynthesis of specific maleidrides through experimental approaches, including the this compound/agnestadrides BGC, rubratoxin BGC, cornexistin (B1235271) BGC, two zopfiellin BGCs, and the scytalidin BGC biorxiv.orgnih.govnih.gov.

Bioinformatic comparisons using tools like cblaster and Artemis Comparison Tool (ACT) reveal a conserved core set of genes across these clusters, which are required for basic maleidride biosynthesis. These include the hrPKS, hydrolase, alkylcitrate synthase, and alkylcitrate dehydratase for monomer biosynthesis, and maleidride dimerizing cyclases (MDC) and PEBP-like proteins for dimerization biorxiv.orgnih.govnih.govrsc.org. Most clusters contain one or two MDC genes and one or two genes encoding PEBP domains nih.gov. Interestingly, some orphan BGCs have been identified that lack PEBP-like proteins, suggesting their ancillary role rather than an absolute requirement for maleidride biosynthesis biorxiv.orgnih.gov.

The phylogenetic analysis of citrate synthases involved in maleidride biosynthesis shows that these enzymes are more closely related to bacterial methylcitrate synthases than to primary metabolism citrate synthases from fungi, suggesting an evolutionary adaptation to accept larger substrates nih.gov.

Gene Knock-out and Heterologous Expression Studies

Gene knock-out and heterologous expression studies have been instrumental in elucidating the specific roles of genes within the this compound BGC.

Core Genes : Co-expression of the four core genes (bfpks1, bfL1, bfL2, and bfL3) in the heterologous host Aspergillus oryzae NSAR1 led to the production of the maleidride monomer and its spontaneous decarboxylation product nih.gov.

Hydrolase (BfL1) : Experiments where bfL1 was expressed in the absence of the hydrolase gene resulted in no production of the monomer, strongly suggesting that the hydrolase is essential in the this compound system nih.gov.

KI-like Enzymes (BfL6, BfL10) : Co-expression of the two KI-like genes (bfL6 and bfL10) with the core genes in A. oryzae led to the production of this compound and other related maleidrides, demonstrating their sufficiency for forming both nonadrides and heptadrides nih.gov. Knockout of KI genes prevents dimerization .

PEBP Proteins (BfL5, BfL9) : While not catalytically active alone, the co-expression of PEBP genes with KI genes significantly increased the yield of this compound, indicating their role in enhancing dimerization titers or substrate stabilization nih.govnih.gov.

Citrate Synthase (BfL2) : Knockout of bfL2 abolishes citrate formation, confirming its role in the pathway . Heterologous systems have also revealed the substrate promiscuity of BfL2, as it accepts both saturated and unsaturated acyl-CoA substrates researchgate.net.

These studies have collectively provided a comprehensive understanding of the genetic framework and enzymatic functions underlying this compound biosynthesis.

Data Tables

Table 1: Core Genes of this compound Biosynthetic Gene Cluster (BGC)

Gene NameEncoded ProteinPutative FunctionRole in BiosynthesisEvidence
bfpks1hrPKSPolyketide SynthaseInitiates polyketide synthesis; controls chain-length and functionalization of acyl chain.Heterologous expression, Genomic analysis biorxiv.orgnih.govnih.govresearchgate.net
bfL1HydrolaseAcyl-ACP HydrolaseReleases hex-2-enoyl product as carboxylic acid from PKS-bound ACP.Gene knock-out, Heterologous expression, In vitro studies rsc.orgbiorxiv.orgnih.gov
bfL2ACSAlkylcitrate SynthaseCondensation of polyketide chain with oxaloacetate to form alkyl citrate.Heterologous expression, Gene knock-out, In vitro studies rsc.orgbiorxiv.orgnih.govresearchgate.net
bfL3ACDHAlkylcitrate DehydrataseDehydration of alkyl citrate to produce maleic acid/anhydride precursor.Heterologous expression biorxiv.orgnih.gov
bfL6, bfL10KI-like proteinsKetosteroid Isomerase-likeCatalyze dimerization and ring formation of maleidride monomer.Heterologous expression, Gene knock-out, In vitro studies biorxiv.orgnih.govnih.govnih.gov
bfL5, bfL9PEBP-like proteinsPhosphatidylethanolamine-binding protein-likeEnhance dimerization yields; ancillary, non-enzymatic role (e.g., substrate stabilization).Heterologous expression, In vitro studies biorxiv.orgnih.govnih.govnih.gov

Table 2: Key Intermediates and Products in this compound Biosynthesis

Compound NameDescriptionRole in PathwayReference
Hex-2-enoyl productPolyketide chain synthesized by hrPKSPrecursor released by BfL1 hydrolase rsc.org
Alkyl citrateProduct of condensation between polyketide and oxaloacetateIntermediate formed by BfL2 rsc.orgbiorxiv.orgresearchgate.net
Maleidride monomer (e.g., Butenyl carboxymethyl maleic anhydride)Key precursor for dimerization, can undergo decarboxylationFormed after dehydration by BfL3 nih.govresearchgate.netrsc.orgnih.gov
This compoundFinal dimeric maleidride productFormed by dimerization catalyzed by KI-like enzymes, enhanced by PEBPs nih.govnih.gov
Agnestadride AHeptadride co-produced with this compoundFormed via alternative dimerization mode nih.govrsc.org

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like many other fungal secondary metabolites, is a tightly regulated process influenced by a hierarchical network of factors, including pathway-specific regulators, global regulators, and epigenetic modifications. mpg.de The core machinery for this compound production involves a highly reducing polyketide synthase (hr-PKS), various hydrolases, citrate-processing enzymes, and proteins homologous to ketosteroid isomerases. nih.gov A putative regulatory protein, BfL8, has been identified as potentially involved in the biosynthesis of this compound. scilit.com

Transcriptome Analysis under Producing and Non-producing Conditions

Transcriptomic analysis has been instrumental in understanding the genetic regulation underpinning this compound biosynthesis. Studies on Byssochlamys fulva IMI 40021, a reliable producer of this compound, have demonstrated that the putative biosynthetic gene cluster (BGC) is highly differentially expressed under producing conditions compared to non-producing conditions. wikidata.org

Environmental and Nutritional Influences on Production

The production of this compound is significantly influenced by the environmental and nutritional conditions provided to the producing organism, Byssochlamys fulva. Natural production typically occurs through submerged fermentation. nih.gov Key parameters that modulate its yield include the composition of the culture medium, fermentation duration, and temperature. nih.gov

B. fulva thrives in Czapek-Dox liquid medium, utilizing glucose as the sole carbon source. nih.gov Fermentation duration plays a direct role in the accumulation of this compound, with yields increasing over time. For instance, detectable levels are observed after 7 days, and yields can exceed 450 mg/L after 4 weeks in static culture at ambient temperatures (typically 25°C). nih.gov

The following table illustrates the fermentation yield progression of this compound:

Fermentation DurationYield (mg/L)Purity (%)
7 daysTraceN/A
14 days12085
21 days29092
28 days45095

Beyond these specific parameters, general environmental factors such as temperature, water activity, relative humidity, pH, and the specific fungal strain and substrate are known to influence the production of mycotoxins, including this compound. fishersci.noguidetopharmacology.org Global regulators in fungi are often responsive to the availability of carbon and nitrogen sources, pH levels, ambient light, and oxidative stress, all of which can impact secondary metabolite synthesis. fishersci.no

Isotopic Labelling Studies in Pathway Elucidation

Isotopic labelling studies have been pivotal in unraveling the intricate biosynthetic pathway of this compound. This technique involves the incorporation of isotopically enriched precursors into the metabolic pathway, allowing researchers to trace the fate of specific atoms and identify intermediates and reaction mechanisms. wikipedia.orgnih.gov

Early isotopic feeding studies provided crucial support for the hypothesis that the maleidride biosynthetic gene cluster, responsible for compounds like this compound, should contain a highly reducing polyketide synthase (hrPKS) and a gene encoding a citrate-synthase-like enzyme. wikidata.org These studies confirmed that the pathway likely begins with precursors assembled by an iterative hrPKS. fishersci.ca

A key finding from isotopic labelling was the identification of maleic anhydride as a primary precursor in the biosynthesis of this compound. nih.gov The conversion of maleic anhydride to its decarboxylated derivative, forming a reactive exo-methylene intermediate, followed by head-to-tail coupling of two maleic anhydride units and subsequent tautomerization, forms the characteristic nine-membered bislactone structure of this compound. nih.gov Isotopic labelling, alongside intermediate isolation, provided direct evidence for these steps. nih.gov

Furthermore, in vitro work with enzymes involved in maleidride biosynthesis, such as citrate synthase-like enzymes, has confirmed that these enzymes require CoA thiol ester substrates (e.g., acetyl-CoA and propionyl-CoA) rather than directly reacting with polyketide-produced acyl carrier protein (ACP)-acyl substrates. fishersci.ca This is analogous to primary metabolism citrate synthases and 2-methylcitrate synthases, which utilize acetyl-CoA and propionyl-CoA, respectively, to catalyze condensation with oxaloacetate and subsequent hydrolytic release of CoA. fishersci.ca

Advanced Methodologies for Structural Elucidation and Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is indispensable for the structural elucidation of byssochlamic acid. The identity of this compound has been confirmed through the comparison of its 1D ¹H and ¹³C NMR spectra with established literature values. nih.govnih.gov More detailed structural assignments, including the full assignment of all signals in the ¹H and ¹³C NMR spectra, have been achieved through comprehensive analysis of 2D NMR spectra, specifically using techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.govnih.govmetabolomicsworkbench.org

For this compound, characteristic signals observed in the ¹H NMR spectrum (500 MHz, CDCl₃) include a singlet at δ 5.71 (H-10) and a multiplet at δ 3.02 (H-5). nih.gov In the ¹³C NMR spectrum (125 MHz, CDCl₃), key resonances are found at δ 170.2 (C-1) and δ 95.9 (C-10). nih.gov Furthermore, in the case of dihydrothis compound, a reduced form of this compound, a distinct peak at 95.9 ppm in the ¹³C NMR spectrum, correlating with H-10 at 5.71 ppm via HSQC, confirmed the presence of a hemi-acetal moiety. nih.govnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) plays a critical role in determining the precise molecular mass and elemental composition of this compound and its derivatives. For this compound, HRMS data, specifically from Electrospray Ionization Time-of-Flight (ESI-TOF) analysis, has shown a characteristic ion at m/z 355.1154 for [M+Na]⁺, closely matching the calculated value of 355.1158. nih.gov This precision is vital for confirming the molecular formula.

HRMS analysis has also been instrumental in characterizing related compounds, such as dihydrothis compound, where HRESIMS confirmed its molecular formula as C₁₈H₂₂O₆, indicative of a reduced form of this compound. nih.govnih.govnih.gov For dihydrothis compound, negative HRESIMS yielded an m/z of 333.1344 for [M-H]⁻, aligning with the required value of 333.1338 for C₁₈H₂₁O₆. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely employed for the detection of this compound in fermentation broths, with detectable levels observed after as little as seven days of static fermentation. nih.gov Electrospray ionization (ESI) in negative mode is a common setup for LC-MS analysis, typically employing a spray voltage of 4.5 kV and a capillary temperature of 250°C. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the identification of this compound, particularly due to its characteristic absorption patterns. The identification of this compound often relies on its distinctive UV spectral analysis. nih.gov For the diacid forms of this compound, a maximum UV absorption is observed at 268 nm, while the anhydride (B1165640) forms exhibit a maximum at 313 nm. nih.gov

In some studies, this compound (referred to as metabolite VI) has shown UV absorption readings at 204 nm (100%) and 250 nm. nih.govmitoproteome.org Other research indicates a UV absorption profile characteristic of nonadrides, including this compound, with λmax values at 211 nm and 260 nm. nih.govnih.gov An earlier study reported a UV spectrum for this compound with a maximum at 244 nm (ε = 9,100). fishersci.ca Initial UV-visible spectra are typically acquired using spectrophotometers such as the Beckman DK-2, with absorbances determined on methanol (B129727) solutions at specific concentrations and wavelengths (e.g., 356, 285, and 247 nm) using instruments like the Perkin-Elmer spectrophotometer. nih.gov

X-ray Crystallography for Relative and Absolute Stereochemistry

X-ray crystallography is a definitive method for establishing the precise three-dimensional structure of this compound, including its relative and absolute stereochemistry. The structures of this compound were historically established through X-ray analysis. nih.govwikipedia.org Specifically, the cis relative stereochemistry of the ethyl and propyl groups within this compound was confirmed by X-ray analysis of its bis-p-bromophenylhydrazide derivative. nih.govmetabolomicsworkbench.orgnih.govwikipedia.orgnih.gov This technique provides unambiguous evidence for the spatial arrangement of atoms. Furthermore, the absolute configuration of this compound was initially determined using classical degradative methods and subsequently corroborated by the enantiospecific synthesis of (+)-byssochlamic acid. nih.govmetabolomicsworkbench.orgnih.govwikipedia.orgsdsc.edu X-ray crystallographic data is recognized as a key piece of evidence for the structure of this compound. nih.gov

Chromatographic Techniques for Isolation and Purification

Chromatographic techniques are essential for the isolation and purification of this compound from complex biological matrices, such as fungal fermentation broths. A common approach involves ethyl acetate (B1210297) extraction followed by various chromatographic purification steps. nih.govnih.gov Crude ethyl acetate extracts are frequently subjected to LC-MS analysis to monitor the presence and purity of this compound. nih.govnih.gov Purification can also be achieved by recycling samples through a Sephadex LH-20 column. nih.gov Commercial preparations of this compound often report a purity exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC). uni.luuni.lu

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detection, isolation, and purification of this compound. nih.govnih.govnih.govnih.gov Typical HPLC conditions employed for its purification include the use of a C18 reverse-phase column (e.g., 250 × 4.6 mm). nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water (70:30) supplemented with 0.1% trifluoroacetic acid (TFA), with a flow rate of 1 mL/min. nih.gov

HPLC coupled with diode array detection (HPLC-DAD) is widely utilized for analytical purposes, allowing for the differentiation of this compound from related compounds based on retention indices and characteristic UV spectra (e.g., λmax 268/313 nm). nih.govnih.govmitoproteome.org this compound is detectable by LC-MS after 7 days of static fermentation, typically eluting at 15.4 minutes. nih.govnih.gov Dihydrothis compound has also been successfully purified using mass-directed preparative HPLC. nih.govnih.gov For general metabolite analysis, HPLC can be performed with a linear elution gradient using acetic acid and acetonitrile as mobile phases. nih.gov Specific column types, such as a 150 × 2.1 mm Kromasil 5C18 column, have been used with a flow rate of 0.2 mL/min for LC-MS analysis. nih.gov For mycotoxin analysis, a 150 × 4 mm Zorbax octyldecyl silane (B1218182) 5-µm column with diode array detection is commonly employed. nih.gov

Compound Names and PubChem CIDs

Mass-Directed Preparative HPLC

Mass-directed preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique extensively employed in the isolation and purification of natural products, including this compound and its derivatives nih.gov. This methodology allows for the rapid and selective fractionation of compounds based on their molecular mass, significantly streamlining the purification process nih.gov.

For instance, dihydrothis compound, a reduced derivative of this compound, was successfully purified using mass-directed preparative HPLC ontosight.aireddit.com. Similarly, the novel heptadrides, agnestadrides A and B, were also isolated from Byssochlamys fulva extracts via this technique ontosight.ai. Automated systems, such as the Waters mass-directed auto-purification system equipped with specific columns like Phenomenex LUNA C18 (5 µ, 100 Å, 10 × 250 mm), have been utilized, enabling high-throughput purification from milligram to gram quantities. The use of mass-directed purification significantly reduces the number of fractions requiring further analysis, thus saving time and resources.

Other Chromatographic Separation Methods

Beyond mass-directed preparative HPLC, various other chromatographic techniques have been instrumental in the separation and purification of this compound and related fungal metabolites. Conventional chromatographic methods, such as C18 reverse-phase HPLC, are commonly employed for both analytical and preparative purposes.

Characterization of Structural Analogs and Derivatives

This compound is a member of the maleidride family, which are fungal natural products characterized by one or two maleic anhydride moieties fused to a carbocyclic ring sigmaaldrich.comontosight.aireddit.comresearchgate.net. This family exhibits significant structural diversity, primarily categorized by the size of their central alicyclic ring: heptadrides (7-membered), octadrides (8-membered), and nonadrides (9-membered) ontosight.aireddit.comresearchgate.net. The structural elucidation of these complex compounds often relies on advanced spectroscopic methods, including high-resolution NMR spectroscopy (1D and 2D, such as COSY, HSQC, and HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), complemented by X-ray crystallography for definitive structural and stereochemical assignments ontosight.ainih.gov.

Dihydrothis compound

Dihydrothis compound is a significant reduced derivative of (+)-byssochlamic acid, first isolated from Byssochlamys fulva (also known as Paecilomyces fulvus) in 2015 sigmaaldrich.comontosight.ai. Its molecular formula was confirmed by HRESIMS as C₁₈H₂₂O₆, indicating the addition of two hydrogen atoms compared to this compound (C₁₈H₂₀O₆) ontosight.ai.

The structural characterization of dihydrothis compound was primarily achieved through detailed NMR spectroscopic analysis. Comparison of its ¹H and ¹³C NMR spectra with those of this compound revealed key differences. Notably, a new peak at 95.9 ppm in the ¹³C NMR spectrum, correlating with an H-10 signal at 5.71 ppm in the HSQC spectrum, confirmed the presence of a hemi-acetal moiety in dihydrothis compound ontosight.aireddit.com. Consistent with the reduction of a carbonyl group, the resonances of C-11 and C-9 shifted to higher chemical shifts (172.2 and 160.7 ppm, respectively), while the C-8 resonance moved upfield to 130.6 ppm ontosight.aireddit.com. The optical rotation of dihydrothis compound was determined to be [α]²⁰ = +45.7⁰ (c 5.0 mg·ml⁻¹ in acetone).

Agnestadrides A and B

Agnestadrides A and B represent a novel class of natural products known as heptadrides, characterized by a seven-membered carbocyclic ring containing maleic anhydride moieties ontosight.aireddit.comresearchgate.net. These compounds were first isolated in 2015 from P. fulvus, the same fungal strain that produces this compound sigmaaldrich.comontosight.ai. Their discovery expanded the known structural diversity within the maleidride family, which previously included mainly nonadrides and octadrides ontosight.airesearchgate.net.

Agnestadride A (compound 17) was determined to have a molecular formula of C₁₈H₂₀O₅, confirmed by HRESIMS, with a mass of 316 and a characteristic [M-H]⁻ ion at m/z 315.1 in negative ESIMS ontosight.ai. Detailed 2D NMR spectroscopy, including COSY, HSQC, and HMBC data, was crucial for fully assigning its signals and confirming the seven-membered carbocycle structure ontosight.ai.

Agnestadride B (compound 18) was identified as a less polar, bright yellow compound with a molecular formula of C₁₈H₁₈O₅, corresponding to a dehydrated derivative of Agnestadride A ontosight.ai. Its mass was confirmed as 314, with an [M-H]⁻ peak at m/z 313 in the negative ESIMS spectrum. ¹H NMR analysis of Agnestadride B revealed the presence of a 1-butenyl side chain. The biosynthesis of agnestadrides involves a unique head-to-side mode of dimerization of maleic acid monomers sigmaaldrich.com.

Other Novel Maleic Anhydride Metabolites

The filamentous fungus Byssochlamys fulva (or Paecilomyces fulvus) is a prolific producer of maleidrides, yielding not only this compound and dihydrothis compound but also several other related secondary metabolites ontosight.aireddit.com. Among these, the putative maleic anhydride precursor (compound 5) for both nonadride (like this compound) and heptadride (like agnestadrides) biosynthesis was isolated for the first time from B. fulva fermentation products ontosight.aireddit.com. This maleic acid precursor (5) readily undergoes decarboxylation to form its corresponding anhydride (compound 6) ontosight.aireddit.com.

The maleidride family encompasses a broader spectrum of compounds beyond those directly produced by B. fulva. Other notable nonadrides (9-membered ring systems) include glaucanic acid and glauconic acid, originally isolated from Penicillium glaucum ontosight.aireddit.comresearchgate.net, and rubratoxins A and B, found in Penicillium rubrum sigmaaldrich.com. Furthermore, octadrides (8-membered carbocyclic rings), such as zopfiellin and viburspiran, have been isolated from various other fungal species, showcasing the widespread occurrence and diverse structural architectures within this fascinating class of natural products researchgate.net.

Chemical Synthesis Approaches to Byssochlamic Acid

Total Synthesis Strategies

Subsequently, James D. White and his research group developed an influential photoaddition-cycloreversion strategy for the synthesis of byssochlamic acid. Their racemic total synthesis was reported in 1992, demonstrating an efficient assembly of the functionalized nine-membered ring. nih.govnih.govtum.deuni-muenchen.de This strategy involved a pivotal photochemical step: the intramolecular [2+2] photocycloaddition of enantiopure diesters, which were used as a 50/50 mixture of epimers. The resulting photoadducts then underwent thermal [2+2] cycloreversion to produce di-2-(5H)-furanones, which could be stereoconvergently transformed into the natural product. tum.de This methodology laid the groundwork for future stereoselective syntheses. tum.de

The current gold-standard synthesis of this compound involves a 15-step sequence, reflecting the continued refinement of synthetic methodologies for this challenging natural product.

Table 1: Milestones in this compound Total Synthesis

YearResearcher(s)Type of SynthesisKey Reaction/StrategyYield (if reported)Enantiocontrol
1972Stork et al.Racemic Total Synthesis[2+2] Photocycloaddition12% overall yieldNo
1992White et al.Racemic Total SynthesisPhotoaddition-CycloreversionNot specifiedNo
2000White et al.Enantiospecific SynthesisPhotoaddition-Cycloreversion with PLE-catalyzed desymmetrizationNot specifiedYes

Enantiospecific Synthesis Routes

The achievement of enantiocontrol in the synthesis of this compound was a significant advancement given its complex stereochemistry. White and co-workers reported the first enantioselective synthesis of (+)-byssochlamic acid in 2000. nih.govnih.govuni-hannover.deacs.orgacs.org This enantiospecific route adapted their earlier photoaddition-cycloreversion strategy. A crucial step in this approach was the use of porcine liver esterase (PLE)-catalyzed hydrolysis of a dimethyl ester (specifically, dimethyl ester 24) to achieve desymmetrization and establish the (R)-configuration, yielding enantiopure mono acid. nih.govacs.org

The photoadducts formed during this process subsequently underwent thermal cycloreversion, leading to the formation of nine-membered bislactones. acs.org It was observed that the conversion of these lactones to (+)-byssochlamic acid was accompanied by acid-catalyzed epimerization of the n-propyl substituent. acs.org Furthermore, this enantiospecific strategy also enabled the synthesis of the enantiomer, (−)-byssochlamic acid. acs.org

Synthetic Methodologies for Related Maleidride Structures

This compound is part of the broader maleidride family of natural products, which are characterized by the presence of at least one maleic anhydride (B1165640) moiety fused to a central carbocyclic core. This family is classified by the size of their central ring structure, including nonadrides (nine carbons), octadrides (eight carbons), and heptadrides (seven carbons). rsc.orgnih.govnih.gov Other notable members of this family include glaucanic acid, glauconic acid, rubratoxin B, phomoidrides, cornexistin (B1235271), agnestadrides A and B, scytalidin, deoxyscytalidin, viburspiran, and zopfiellin. rsc.orgrsc.orgrsc.orgnih.govnih.gov The molecular complexity of these compounds has spurred the development of diverse and selective synthetic strategies. nih.gov

For instance, the first total synthesis of the maleidride natural products glauconic acid and glaucanic acid relied on an early syn-Evans aldol (B89426) reaction and an asymmetric 1,4-addition to establish three contiguous stereocenters. A key intramolecular alkylation reaction was then employed to construct the nine-membered carbocycle and install a quaternary stereocenter with high diastereoselectivity. rsc.orgrsc.org Due to concerns regarding the chemical stability of the two cyclic anhydrides present in these compounds, their installation was envisioned at a late stage of the synthesis. rsc.org

Another significant achievement in maleidride synthesis is the first total synthesis of (+)-cornexistin, reported in 2020. This route allowed for the preparation of over 100 mg of the natural product and provided access to several fully synthetic derivatives. Key steps in the synthesis of cornexistin included a Hiyama–Kishi coupling, a stereoselective aldol reaction, and an intramolecular alkylation. rsc.orgnih.govrsc.org

Early synthetic strategies for related maleidrides sometimes explored biomimetic approaches. For example, Sutherland briefly investigated a synthetic route towards glaucanic acid that mimicked its proposed biosynthetic pathway, which involves the dimerization of a polyketide monomer unit. However, this approach predominantly yielded isoglaucanic acid, a C3 epimer of the natural product, in low yields, along with other minor dimerization products. rsc.orgnih.gov

The biosynthesis of maleidrides, including this compound, generally involves a highly reducing polyketide synthase (hr-PKS), supported by a hydrolase and two citrate-processing enzymes. rsc.orgnih.gov Research has identified maleic anhydride as a primary precursor, confirmed through isotopic labeling and intermediate isolation. The enigmatic ring formation in maleidrides is catalyzed by two proteins homologous to ketosteroid isomerases (KSI), often assisted by proteins resembling phosphatidylethanolamine (B1630911) binding proteins (PEBP). rsc.orgnih.gov The dimerization mechanism typically involves head-to-tail coupling of two maleic anhydride units, followed by tautomerization to form the characteristic nine-membered bislactone structure. nih.govacs.org

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound and its biosynthetic intermediates has been extensively studied, revealing key transformations essential for its formation and potential modifications. A prominent example of this compound's reactivity is demonstrated in White's photoaddition-cycloreversion strategy. This sequence involves the [2+2] photocycloaddition of enantiopure diesters, which yields a diastereomeric product mixture of cyclobutane (B1203170) photoadducts. These photoadducts then undergo a thermal [2+2] cycloreversion, producing di-2-(5H)-furanones that can be transformed into the natural product. tum.de

During the conversion of lactones to (+)-byssochlamic acid in White's enantiospecific synthesis, acid-catalyzed epimerization of the n-propyl substituent was observed, highlighting the sensitivity of certain chiral centers to acidic conditions. acs.org

Another significant transformation relevant to this compound and other maleidrides is decarboxylation. The putative maleic anhydride precursor for this compound biosynthesis undergoes facile decarboxylation to form an anhydride. rsc.org This decarboxylation step is also implicated in the biosynthesis of phomoidrides, where the initial decarboxylation of a monomer leads to the formation of an enolate, which then undergoes subsequent reactions. acs.org

The biosynthesis of this compound involves intricate enzymatic interactions that dictate its chemical transformations. Key enzymes include:

Polyketide synthases (PKS): These enzymes initiate the polyketide synthesis, forming the backbone of the molecule. nih.gov

Hydrolases (e.g., BfL1): Involved in releasing the hexenoyl unit from the PKS and are essential for cyclization processes. nih.gov

Citrate (B86180) synthases (e.g., BfL2): Participate in the formation of citrate precursors and selectively react acyl CoAs with oxaloacetate. nih.gov

Ketosteroid isomerase-like enzymes (KSI) and phosphatidylethanolamine binding proteins (PEBP): These proteins are crucial for the enigmatic ring formation and the dimerization process that leads to the characteristic nine-membered ring structure. rsc.orgnih.gov

Furthermore, studies have shown that this compound can undergo partial hydrolysis during extraction and analysis, leading to related compounds. nih.gov The isolation of a dihydroanalogue of this compound also suggests that reduction steps are part of its natural transformations or can occur under certain conditions. rsc.org

Biological Activities and Mechanistic Studies

Biochemical Mechanisms of Action (in vitro)

Interactions with Polyketide Synthases and Related Enzymes

The biosynthesis of byssochlamic acid is a sophisticated enzymatic process involving several key proteins. Central to this pathway is a highly reducing polyketide synthase (hr-PKS), which, alongside hydrolases and citrate-processing enzymes, forms the precursors necessary for the compound's characteristic cyclization. nih.govnih.govmetabolomicsworkbench.orgscribd.com Specifically, the hydrolase BfL1 plays a role in releasing the hexenoyl unit from the polyketide synthase. nih.gov Citrate (B86180) synthase-like proteins, such as BfL2 and BfL3, are involved in the formation of the distinctive ring structure, reacting acyl CoAs with oxaloacetate. nih.govnih.gov Research indicates that the B. fulva citrate synthase (bfCS) can utilize both saturated and unsaturated acyl CoA substrates. reddit.com

A critical step in the formation of this compound's nine-membered ring involves two proteins homologous to ketosteroid isomerases (KIs) and two proteins homologous to phosphatidylethanolamine-binding proteins (PEBPs). nih.govreddit.comnih.gov These enzymes are instrumental in the enigmatic ring formation and have been shown to significantly increase the biosynthesis of this compound in heterologous expression systems. nih.govreddit.com

Proposed Cellular Targets and Pathways

The precise mechanisms by which this compound exerts its biological effects are an area of ongoing investigation. Its antimicrobial activity, for instance, is hypothesized to stem from its ability to disrupt bacterial cell walls or interfere with essential metabolic processes within microbial cells. nih.gov The compound is believed to interact with specific enzymes or receptors, thereby modulating their activity. nih.gov

Role as a Fungal Secondary Metabolite in Broader Ecological Contexts

This compound is categorized as a mycotoxin, produced by the agricultural fungal pathogen Byssochlamys fulva. uni.lu This fungus is known for its role in the spoilage and degradation of fruits and silages. nih.govscribd.com The production of this compound by B. fulva can be influenced by environmental factors, such as temperature, with lower yields observed at higher temperatures. mitoproteome.org

As a fungal secondary metabolite, this compound participates in the complex ecological interactions of its producing organism. Fungal secondary metabolites are recognized for their significant ecological roles, serving as defensive "weapons" or "armor" in competitive interactions between microorganisms, or as communication molecules. They can also act as important agents during the infection stages in plant and animal cells. The existence of such bioactive molecules contributes to the fitness and survival of fungi in diverse ecological niches.

This compound is structurally related to other well-known fungal secondary metabolites, including rubratoxin B, produced by Penicillium rubrum, and glaucanic acid, isolated from Penicillium glaucum. researchgate.netnih.govnih.gov These relationships highlight a broader family of maleidride compounds with diverse biological impacts and shared biosynthetic origins. nih.govnih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Quantification

Chromatographic methods provide the foundation for the separation, identification, and quantification of byssochlamic acid. Liquid chromatography, in particular, is widely employed due to its versatility and sensitivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for the analysis of mycotoxins, including this compound. mdpi.comr-biopharm.com This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of the compound in complex matrices. mdpi.comr-biopharm.com The principle of LC-MS/MS involves the chromatographic separation of the analyte followed by its ionization and mass analysis. The use of multiple reaction monitoring (MRM) mode enhances selectivity by monitoring specific precursor-product ion transitions unique to this compound.

The validation of LC-MS/MS methods is critical to ensure the reliability of the results. ekb.eg Key validation parameters include selectivity, accuracy, precision, linearity and range, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability. researchgate.net

Below is a table summarizing typical performance characteristics for LC-MS/MS analysis of mycotoxins, which would be applicable to a validated method for this compound.

ParameterTypical Performance Characteristic
Linearity (R²) >0.99
Limit of Detection (LOD) 0.05 - 5 µg/kg
Limit of Quantification (LOQ) 0.1 - 10 µg/kg
Accuracy (Recovery) 70 - 120%
Precision (RSD) < 20%

This table presents generalized data for mycotoxin analysis using LC-MS/MS and serves as a reference for the expected performance of a validated method for this compound.

High-performance liquid chromatography (HPLC) is another cornerstone technique for the quantification of mycotoxins. mycotoxinsite.com When coupled with various detectors, it offers robust and reliable analytical solutions.

UV and Diode Array Detectors (DAD): HPLC with Ultraviolet (UV) or Diode Array Detection (DAD) is commonly used for compounds that possess a chromophore, allowing them to absorb UV light. taylorfrancis.com A DAD detector has the advantage of providing spectral information, which aids in peak identification and purity assessment.

Evaporative Light Scattering Detector (ELS): For compounds that lack a significant UV chromophore, an Evaporative Light Scattering Detector (ELS) can be employed. The ELSD is a universal detector that responds to any non-volatile analyte, making it suitable for a wide range of compounds. taylorfrancis.com

The following table outlines typical performance characteristics for HPLC methods used in mycotoxin analysis.

ParameterTypical Performance Characteristic
Linearity (R²) >0.99
Limit of Detection (LOD) 1 - 50 µg/kg
Limit of Quantification (LOQ) 5 - 100 µg/kg
Accuracy (Recovery) 80 - 110%
Precision (RSD) < 15%

This table provides representative data for HPLC-based mycotoxin analysis and indicates the expected performance metrics for a validated this compound method.

Molecular Detection of Producer Fungi

Identifying the fungal species responsible for producing this compound is essential for source tracking and implementing control measures. Molecular biology techniques offer rapid and precise identification of these fungi, primarily species within the genus Byssochlamys.

Polymerase Chain Reaction (PCR) is a widely used molecular technique for the rapid and sensitive detection of specific DNA sequences. nih.gov For the identification of Byssochlamys species, PCR assays using species-specific primers have been developed. nih.govnih.gov These primers are designed to amplify unique genetic regions of the target fungi, allowing for their specific detection even in a mixed microbial population. nih.gov The β-tubulin gene is a common target for designing species-specific primers for Byssochlamys fulva and Byssochlamys nivea. nih.govnih.gov

For definitive identification and phylogenetic analysis, the sequencing of specific genes is the gold standard.

ITS rRNA: The Internal Transcribed Spacer (ITS) region of the ribosomal RNA (rRNA) gene cluster is a universal fungal barcode marker. nih.gov Sequencing of the ITS region is a standard method for the identification of a broad range of fungi, including Byssochlamys species. nih.govgsconlinepress.com

β-tubulin: The β-tubulin gene provides higher resolution for species-level identification within certain fungal genera. It has been successfully used to differentiate between closely related Byssochlamys species. nih.govnih.gov

Calmodulin: The calmodulin gene is another valuable phylogenetic marker that can be used for the identification and differentiation of fungal species, including those that produce mycotoxins. researchgate.net

Method Validation and Performance Characteristics (e.g., Sensitivity, Selectivity, Linearity)

The validation of any analytical method is crucial to ensure that it is fit for its intended purpose. demarcheiso17025.comtandfonline.com The performance characteristics of a method are established during the validation process. demarcheiso17025.com

Sensitivity: This is typically defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov

Selectivity: Selectivity refers to the ability of the method to measure the analyte of interest in the presence of other components in the sample matrix without interference. r-biopharm.com

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. clsi.org It is typically evaluated by analyzing a series of standards and is often expressed by the coefficient of determination (R²). researchgate.net

The validation process ensures that the analytical data generated are accurate, reliable, and reproducible. imeko.info

Challenges in Analysis of Maleic Anhydride (B1165640) Containing Compounds

The analytical detection and quantification of compounds containing a maleic anhydride moiety, such as this compound, present significant challenges primarily due to the inherent reactivity and instability of the anhydride functional group. These challenges necessitate specialized approaches to ensure accurate and reproducible results.

The principal difficulty in the analysis of maleic anhydride and related compounds is their high susceptibility to hydrolysis. osha.govresearchgate.net Maleic anhydride readily reacts with water, and even trace amounts of moisture in solvents or the atmosphere, to form its corresponding dicarboxylic acid, maleic acid. osha.govresearchgate.net This rapid conversion complicates quantification, as it becomes difficult to determine the original concentration of the anhydride versus the diacid formed during sample collection, preparation, or analysis. osha.gov

This hydrolytic instability poses a direct interference problem for many analytical techniques. For example, early methods for air concentration analysis using isopropanol (B130326) impingers were found to be lacking in specificity and accuracy. osha.gov It was discovered that not only does maleic anhydride react with isopropanol to form a monoisopropyl ester, but maleic acid—present either in the environment or formed from anhydride hydrolysis in the impinger—also reacts to form the same derivative in significant amounts. osha.gov This cross-reactivity makes it impossible to distinguish the original source, leading to inaccurate measurements of the target anhydride. osha.gov

Furthermore, the reactivity of the anhydride group extends to other nucleophiles, such as alcohols and amines, which can be present in sample matrices or analytical reagents. guidechem.com Thermal instability can also be a concern, particularly for methods like gas chromatography (GC) that employ high-temperature inlets, which may cause degradation of the analyte. chromforum.org

To overcome these stability and specificity issues, derivatization is a commonly employed strategy. This involves converting the highly reactive anhydride into a more stable and easily chromatographable derivative. osha.gov For maleic anhydride, p-anisidine (B42471) has been successfully used as a derivatizing agent. osha.gov This agent reacts in high yield with the anhydride, and the resulting derivative is stable and easily analyzed, allowing for convenient collection on solid sorbent tubes and avoiding the problems associated with liquid impingers. osha.gov This approach offers a significant advantage by providing quantitative recovery of the anhydride without interference from its hydrolysis product, maleic acid. osha.gov

While this compound is a more complex molecule than maleic anhydride, its core structure contains anhydride bridges, making it susceptible to similar analytical challenges related to hydrolysis and stability. Analytical methods for this compound, such as High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), are chosen for their ability to handle non-volatile and complex fungal metabolites. nih.govnaturalis.nl However, careful control of sample pH, solvent purity (especially water content), and temperature is crucial to prevent degradation and ensure the integrity of the analyte during analysis.

The following table summarizes the key analytical challenges and the methodologies developed to address them.

ChallengeDescriptionAffected TechniquesMitigation Strategy
Hydrolytic Instability The anhydride ring readily opens upon reaction with water to form the corresponding dicarboxylic acid (e.g., maleic acid). osha.govresearchgate.netChromatography (HPLC, GC), Titration, SpectrophotometryUse of dry solvents, controlled pH, inert atmosphere, and rapid analysis following sample preparation. chromforum.org
Interference from Diacid The presence of the corresponding diacid in the sample, or its formation during analysis, leads to inaccurate quantification of the anhydride. osha.govMethods relying on derivatization where the diacid also reacts (e.g., esterification with isopropanol). osha.govSelective derivatization of the anhydride that does not react with the diacid (e.g., using p-anisidine). osha.gov
Reactivity Anhydride group reacts with various nucleophiles (alcohols, amines) that may be present in the sample matrix or as contaminants. guidechem.comAll analytical methodsSample cleanup, matrix simplification, and use of specific derivatizing agents.
Thermal Instability High temperatures used in certain analytical techniques can cause decomposition of the anhydride. chromforum.orgGas Chromatography (GC)Derivatization to form a more thermally stable compound; use of lower inlet temperatures; using Liquid Chromatography (LC) methods. osha.govchromforum.org

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Biosynthetic Pathways and Regulatory Networks

The biosynthesis of byssochlamic acid involves intricate enzymatic processes, and further elucidation of these pathways and their regulatory networks remains a critical research direction. The core biosynthetic gene cluster (BGC) for this compound has been identified in Byssochlamys fulva, encompassing genes for a polyketide synthase (PKS), an AlnB-like hydrolase, an alkylcitrate synthase (ACS), an alkylcitrate dehydratase (ACDH), a maleate (B1232345) decarboxylase (MDC), and a phosphatidylethanolamine-binding protein (PEBP)-like protein nih.govnih.gov. The maleic anhydride (B1165640) derivative, butenyl carboxymethyl maleic anhydride, and its decarboxylated form are enzymatically hybridized, with ketosteroid isomerase (KSI)-like proteins BfL6 and BfL10 catalyzing the reaction, and PEBPs BfL5 and BfL9 significantly increasing product yield nih.govreddit.com.

Despite these advances, the precise control mechanisms governing the enzymatic dimerization that forms the characteristic core structure of maleidrides, including this compound, are not yet fully understood nih.gov. Research is needed to detail the roles of all identified genes within the BGC (e.g., bfL1 to bfL12, bfpks1) and their interactions nih.gov. Furthermore, while a reduced form, dihydrothis compound, has been isolated, the specific enzymes responsible for this reduction have not been identified nih.govnih.gov. Investigating the broader regulatory networks, including pathway-specific regulators, global regulators, and epigenetic modifications, that influence this compound production is also crucial. Comparative bioinformatics and phylogenetic analyses of maleidride BGCs can provide further insights into these unique biosynthetic pathways nih.gov.

Discovery of Novel Derivatives and Analogs

The structural complexity of this compound lends itself to the discovery and synthesis of novel derivatives and analogs with potentially enhanced or altered biological activities. Byssochlamys fulva naturally produces variants such as dihydrothis compound and novel seven-membered ring analogues termed heptadrides, specifically agnestadrides A and B nih.gov. The isolation of the putative monomeric maleic anhydride precursor also opens doors for directed synthesis efforts.

Biotransformation processes offer a promising avenue for creating new compounds with desirable properties by modifying existing this compound structures. For instance, a new nonadride derivative, (-)-byssochlamic acid imide, has been elucidated from fungal co-cultures, demonstrating the potential for structural diversification through biological means. Advances in total synthesis pathways for this compound can be leveraged to systematically generate a library of derivatives, allowing for comprehensive structure-activity relationship (SAR) studies. Such studies are essential for understanding how structural modifications impact biological function, as seen with other natural product derivatives.

Expanded In Vitro Biological Screening and Target Identification

While this compound has shown moderate cytotoxicity against cancer cell lines (e.g., HepG2 and HEp-2 cells) and potential antifungal activity, a more expansive and systematic in vitro biological screening is warranted nih.gov. This would involve testing the compound against a broader spectrum of cell lines, microbial pathogens, and enzyme targets to fully map its biological profile. For example, (-)-byssochlamic acid exhibited medium cytotoxic activity against HepG2 cells, whereas (-)-hydroxythis compound showed weaker effects nih.gov.

The mechanism of action for its observed biological activities, particularly its antimicrobial effects, remains under investigation. Future research should focus on identifying the specific molecular targets and pathways with which this compound interacts. Preliminary studies suggest it can bind to particular enzymes or receptors, modulating their activity. High-throughput screening platforms coupled with advanced omics technologies (e.g., proteomics, metabolomics) can accelerate the identification of these cellular targets, providing crucial insights into its therapeutic potential. For instance, UPLC-TOF/MS-based metabolomics has shown that this compound levels can be significantly increased in fermented products, potentially enhancing their biological activity.

Advanced Analytical Techniques for Trace-Level Detection

Accurate and sensitive detection of this compound is critical for both fundamental research and practical applications, such as food safety, given its association with Byssochlamys species in food spoilage. Current methods include LC-MS and HPLC-DAD for detection and differentiation from analogs. However, the development and application of advanced analytical techniques for trace-level detection are essential for monitoring its presence in complex matrices.

Mass spectrometry (MS), including high-resolution MS and tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity, enabling the detection of mycotoxins at ultralow levels. Gas chromatography-mass spectrometry (GC-MS) is also valuable for volatile and semi-volatile compounds. While conventional chromatographic and immunoassay techniques are used, they often have limitations such as complex sample preparation or potential for false positives. Future research should explore novel analytical methods such as fluorescence spectroscopy, near-infrared spectroscopy, capillary electrophoresis, and biosensors for rapid, sensitive, and high-throughput detection of this compound. These techniques are crucial for identifying unknown substances and resolving contamination incidents at parts per million (ppm), parts per billion (ppb), and even parts per trillion (ppt) levels.

Exploration of Synthetic Biology Approaches for Enhanced Production

The natural production of this compound through fermentation can be optimized, but synthetic biology approaches offer transformative potential for enhanced and sustainable production. Manipulating gene expression in fungal strains has already shown promise in increasing this compound yields. Heterologous production systems, where the biosynthetic gene cluster is expressed in a more amenable host organism, along with co-expression of specific genes, can significantly boost yields.

Metabolic engineering, which involves rerouting metabolic pathways through genetic manipulation, is a powerful tool to improve the production of desired compounds. Future efforts could focus on engineering fungal or even heterologous hosts to overproduce precursors or optimize enzymatic steps within the this compound biosynthetic pathway. The broader field of synthetic biology aims to achieve sustainable chemical production using engineered organisms, and these principles can be directly applied to this compound. This includes developing novel genetic strategies and exploring co-cultivation methods to create efficient bioprocesses for industrial-scale production. The advent of modern genetic tools and synthetic biology enables the production of not only homologous but also heterologous molecules, expanding the possibilities for this compound and its derivatives.

Q & A

Q. How was byssochlamic acid first identified, and what are its primary biological sources?

this compound was first isolated in 1933 from Byssochlamys fulva and is structurally related to fungal metabolites like rubratoxin B and glaucanic acid. Its production is taxonomically linked to Byssochlamys and Paecilomyces species, as well as Thermoascus aurantiacus, which share biosynthetic pathways for tropolone derivatives . Identification relies on UV spectral analysis (max 268 nm for diacid forms, 313 nm for anhydrides) and HPLC-DAD comparison with authenticated standards .

Q. What experimental methods are used to confirm the presence of this compound in fungal cultures?

Strains are typically cultured on media like MEA, YES, or CYA agar for 2 weeks at 30°C. Extrolite extraction follows Smedsgaard’s method, with HPLC-DAD analysis using retention indices and UV spectra (e.g., λmax 268/313 nm) to differentiate this compound from analogs like cornexistin. Metabolite confirmation requires comparison with reference libraries and LC-MS for molecular weight validation .

Q. What is the biosynthetic origin of this compound, and which enzymes are involved in its formation?

this compound derives from a polyketide pathway involving a highly reducing polyketide synthase (hr-PKS), a citrate synthase homolog (BfL2), and dehydratases (e.g., BfL3). Key steps include:

  • Condensation of oxaloacetate with acyl-CoA substrates (e.g., 14d, 15d) by BfL2 to form citrates.
  • Anti-dehydration by BfL3 to yield unsaturated precursors.
  • Cyclization via ketosteroid-isomerase-like (KI) enzymes (BfL6, BfL10) to form the maleidride core .

Advanced Research Questions

Q. How do genetic knockouts or heterologous expression systems clarify this compound biosynthesis?

Co-expression of bfL1 (hydrolase), bfL2 (citrate synthase), bfL3 (dehydratase), and KI genes in Aspergillus oryzae enables pathway reconstitution. Knockout of bfL2 abolishes citrate formation, while KI gene deletion prevents dimerization into this compound. Heterologous systems reveal substrate promiscuity; e.g., bfL2 accepts both saturated and unsaturated acyl-CoA substrates .

Q. What analytical challenges arise in quantifying this compound due to its equilibrium between diacid and anhydride forms?

The anhydride (UV λmax 313 nm) and diacid (UV λmax 268 nm) exist in a pH-dependent equilibrium, complicating quantification. LC-MS methods must account for hydrolysis during extraction. Reverse-phase HPLC with acidic mobile phases stabilizes the anhydride, while neutral conditions favor diacid formation. Purification often yields mixtures, necessitating NMR for structural validation .

Q. What role do PEBP proteins play in this compound biosynthesis, and why are their functions unresolved?

PEBP proteins (e.g., BfL5, BfL9) were hypothesized to enhance dimerization titers or confer fungal resistance. However, in vitro assays show PEBPs lack catalytic activity alone or in combination with KI enzymes. Their absence does not inhibit dimerization, suggesting non-enzymatic roles (e.g., substrate stabilization or regulatory functions) .

Q. How does this compound exert toxicity, and what model systems are used to study its pharmacological effects?

this compound inhibits mitochondrial function in fungi and exhibits plant toxicity. In vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) reveal IC50 values <10 μM, linked to ROS generation. Animal models (e.g., swine fed contaminated feed) show hepatorenal damage, but mechanistic studies require genetic knockouts (e.g., Caenorhabditis elegans) to delineate molecular targets .

Methodological Guidance for Contradictory Data

Q. How should researchers resolve discrepancies in substrate specificity among citrate synthase homologs (e.g., BfL2 vs. squalestatin pathways)?

BfL2 exclusively uses acyl-CoA thioesters (not acyl-ACPs), contrasting with Tang et al.’s findings for squalestatin synthases. To validate, perform in vitro assays with purified enzymes and diverse substrates (ACPs, SNACs, CoA esters). LC-MS monitoring of citrate formation under standardized conditions (pH 7.5, 25°C) clarifies specificity .

Q. What strategies improve the reproducibility of this compound production in fungal fermentations?

  • Use defined media (e.g., Czapek-Dox) to minimize extrolite variability.
  • Optimize aeration and temperature (30°C for B. fulva; 37°C for T. aurantiacus).
  • Monitor gene expression (qPCR for bfL2, bfL3) to correlate with metabolite titers .

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